2-(Methylsulfanyl)ethane-1-sulfonate is an organosulfonate compound notable for its sulfonyl group, which imparts unique chemical properties and reactivity. This compound can be classified as a sulfonate ester, specifically a methylsulfanyl derivative of ethane-1-sulfonic acid. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
2-(Methylsulfanyl)ethane-1-sulfonate can be derived from the reaction of methyl sulfide with ethane-1-sulfonic acid or related sulfonyl compounds. It is categorized under organosulfonates, which are characterized by the presence of a sulfonate group (-SO₃⁻) attached to an organic moiety. This classification is important as it influences the compound's solubility, reactivity, and potential applications in various fields including pharmaceuticals and agrochemicals.
The synthesis of 2-(Methylsulfanyl)ethane-1-sulfonate typically involves several methods:
Each method requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula of 2-(Methylsulfanyl)ethane-1-sulfonate is C₃H₇O₃S₂. The compound features a sulfonate group (-SO₃⁻) attached to an ethane backbone that also contains a methyl sulfanyl (-S-CH₃) substituent.
his structure indicates the presence of two sulfur atoms, contributing to its reactivity and potential applications.
2-(Methylsulfanyl)ethane
2-(Methylsulfanyl)ethane-1-sulfonate (methyl-coenzyme M; methyl-CoM) serves as the terminal intermediate in archaeal methanogenesis, where it undergoes reductive demethylation to yield methane. This process is catalyzed by the methyl-coenzyme M reductase (MCR) enzyme, which utilizes the nickel-containing cofactor F430 to cleave the C-S bond of methyl-CoM. The reaction involves a heterodisulfide intermediate formed between methyl-CoM and coenzyme B (7-thioheptanoylthreonine phosphate). Crucially, MCR operates under strictly anoxic conditions due to the oxygen sensitivity of its nickel tetrahydrocorphinoid cofactor. Genomic studies of Arctic methanogenic archaea (e.g., Methanobacteriales) reveal high expression of mcrA genes encoding this enzyme, confirming its central role in cold anoxic habitats [6].
Table 1: Key Enzymes in Methyl-CoM Metabolism in Methanogenesis
Enzyme | Gene | Function | Cofactor Requirement |
---|---|---|---|
Methyl-CoM Reductase | mcrA | Catalyzes reductive demethylation of methyl-CoM to methane | F430 (Ni-containing) |
Heterodisulfide Reductase | hdr | Regenerates coenzyme M and coenzyme B from heterodisulfide CoM-S-S-CoB | FAD, Iron-sulfur clusters |
Methyltransferase | mtsF | Transfers methyl groups to coenzyme M from methylated sulfur compounds | Corrinoid |
Beyond methanogenesis, methyl-CoM functions as a versatile metabolite in anaerobic sulfur cycling. Novel lineages of Desulfobacterota and Desulfuromusa species utilize methyl-CoM as an electron acceptor or donor through substrate-specific enzymatic cascades. For instance, Desulfuromusa sp. from Arctic spring sediments highly transcribes genes encoding dsrAB-type dissimilatory sulfite reductase to reduce methyl-CoM to sulfide under electron-limited conditions. These organisms exhibit metabolic flexibility by switching between sulfur reduction (using methyl-CoM as substrate) and sulfur oxidation, dictated by environmental redox potential and substrate availability. Structural studies indicate that the substrate specificity of coenzyme M derivatives depends on the conserved sulfonate-binding pocket in enzymes like dissimilatory sulfite reductases, which accommodates the ethanesulfonate moiety while discriminating against bulkier analogs [6].
Table 2: Metabolic Roles of Methyl-CoM in Anaerobic Microorganisms
Microbial Group | Metabolic Role | Key Enzymes | Electron Transfer |
---|---|---|---|
Desulfovibrionaceae | Hydrogenotrophic sulfate reduction | APS reductase, Dissimilatory sulfite reductase | H₂ → methyl-CoM → sulfide |
Desulfuromusa spp. | Sulfur disproportionation | DsrAB, Quinone oxidoreductase | S⁰ → methyl-CoM → H₂S + sulfate |
Halothiobacillaceae | Aerobic sulfide oxidation | Sulfide:quinone oxidoreductase | H₂S → methyl-CoM → sulfate |
Spirochaetota lineages | Alternative sulfate reduction | Sat, AprAB, QmoABC | Organic acids → methyl-CoM → H₂S |
Methyl-CoM bridges assimilatory and dissimilatory sulfur pathways in extremophiles. In sulfate-reducing bacteria, the sat-apr-dsr pathway converts sulfate to sulfide via adenylyl sulfate (APS) and sulfite intermediates. Methyl-CoM is generated through methylation of coenzyme M by methyltransferases using methanethiol or dimethyl sulfide as methyl donors. Metagenomic data from Arctic sulfidic springs reveals that Desulfobacterota encode mtsF-type methyltransferases that catalyze this reaction, linking organic sulfur degradation to coenzyme M metabolism. Conversely, in sulfur-oxidizing Gammaproteobacteria (e.g., Halothiobacillaceae), methyl-CoM is oxidized via the sox system, regenerating sulfate and reducing equivalents for carbon fixation. Regulatory non-coding RNAs in these organisms modulate expression of sox genes in response to methyl-CoM availability, illustrating tight redox control. This integration positions methyl-CoM as a central node in sulfur biogeochemistry, particularly in anoxic, sulfidic environments like gypsum-rich springs [1] [6].
Table 3: Integration of Methyl-CoM in Sulfur Assimilation and Cycling
Metabolic Process | Key Intermediate | Methyl-CoM Role | Environmental Relevance |
---|---|---|---|
Assimilatory sulfate reduction | Adenylyl sulfate (APS) | Precursor for cysteine biosynthesis | Organic sulfur production in anoxic sediments |
Dissimilatory sulfate reduction | Sulfite | Terminal electron acceptor → H₂S production | Biogenic sulfide generation in brines |
Sulfur oxidation | Thiosulfate | Electron donor for chemolithoautotrophy | Primary production in sulfidic springs |
Methanogenesis | Methyl-CoM | Direct substrate for methane formation | Greenhouse gas flux in wetlands |
The enzymatic cascades involving methyl-CoM are evolutionarily conserved across sulfate-reducing and methanogenic lineages. For example, the dsrAB genes in Desulfobacterota share structural homology with those in Chlorobi, suggesting horizontal gene transfer of sulfur metabolism modules. This conservation enables methyl-CoM-dependent pathways to function under extreme conditions (−2°C to 120°C) and drives global sulfur fluxes. In Arctic sulfidic springs, upregulation of dsrA transcripts in Desulfobacterota correlates with methyl-CoM accumulation during winter anoxia, demonstrating its role as a redox buffer [1] [6].
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